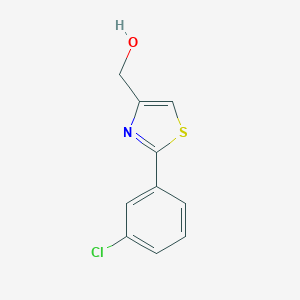

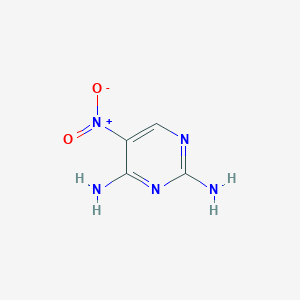

![molecular formula C12H10N4O2 B043694 3,4-二甲基-2-硝基-3H-咪唑并[4,5-f]喹喔啉 CAS No. 132461-40-6](/img/structure/B43694.png)

3,4-二甲基-2-硝基-3H-咪唑并[4,5-f]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline and related compounds involves complex chemical processes. For instance, the synthesis of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ), a closely related compound, was achieved from 6-amino-7-methylquinoline. Additionally, novel synthesis methods have been developed for quinoline fused imidazo[4,5-c]quinolines using iodine–dimethyl sulfoxide (I2–DMSO) promoted oxidative cross coupling followed by intramolecular cyclization, highlighting the versatile approaches to synthesizing these compounds (Kasai & Nishimura, 1982) (Kale et al., 2016).

Molecular Structure Analysis

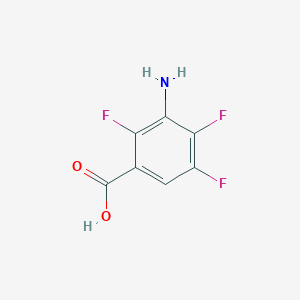

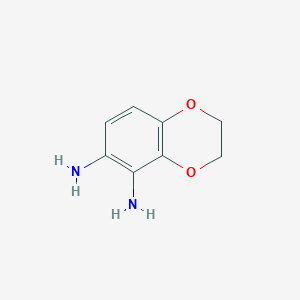

The molecular structure of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline includes significant features such as the imidazoquinoline core, nitro group, and methyl substitutions. These structural elements play crucial roles in the compound's chemical behavior and biological activity. X-ray crystallography and other spectroscopic methods are typically employed to confirm the structural details of such compounds (Outt et al., 1998).

Chemical Reactions and Properties

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including nitrosation, which leads to the formation of direct-acting mutagens. The introduction of the nitro group enhances its mutagenic potential, as demonstrated in studies involving the photo-irradiation of its precursors. These reactions are indicative of the compound's reactivity and its interaction with biological systems (Hirose et al., 1990).

Physical Properties Analysis

The physical properties of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for understanding the compound's behavior in different environments and its potential health risks. Studies on related compounds provide insights into how structural variations can affect these physical characteristics.

Chemical Properties Analysis

The chemical properties of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, including its electrophilic and nucleophilic reaction sites, are determined by its functional groups. The presence of the nitro group and methyl substituents significantly impacts its reactivity, making it a subject of interest in mutagenicity studies. These properties are essential for understanding the compound's interactions with DNA and its mutagenic potential (Kosakarn et al., 1993).

科学研究应用

诱变性研究

诱变性分析

3,4-二甲基-3H-咪唑并[4,5-f]喹喔啉在 Ames 试验中显示出诱变活性,表明其作为诱变剂的潜力。该化合物的诱变性明显低于 IQ 和 MeIQx 等相关化合物,这表明特定的分子特征对于高诱变性至关重要 (Grivas & Jägerstad, 1984).

突变特异性

一项对 2-硝基-3,4-二甲基咪唑并[4,5-f]喹喔啉 (NO2-MeIQ) 的研究发现它是一种直接作用的诱变剂,诱导大肠杆菌中一系列突变改变。这项研究强调了在较高剂量下以 G:C 到 T:A 颠换为主的突变谱 (Kosakarn et al., 1993).

化学合成

相关化合物的合成

研究重点是合成与 3,4-二甲基-2-硝基-3H-咪唑并[4,5-f]喹喔啉 相关的各种喹啉和喹喔啉,探索它们的构效关系。这包括合成诱变化合物并研究其作用 (Kasai & Nishimura, 1982).

新型合成方法

一种涉及二甲基亚砜的 N-杂环稠合喹喔啉的合成方法,展示了一种合成与 3,4-二甲基-2-硝基-3H-咪唑并[4,5-f]喹喔啉 相关的化合物的有效方法 (Xie et al., 2017).

分析方法

杂环胺分析

开发用于分析杂环芳香胺(包括与 3,4-二甲基-2-硝基-3H-咪唑并[4,5-f]喹喔啉 相关的化合物)的高分辨率气相色谱-质谱技术,在研究食品和其他样品中的这些化合物方面具有重要意义 (Richling et al., 1999).

食品样品中的检测

进行了一项关于液相色谱-电喷雾电离/多级质谱 (LC–ESI–MS/MS) 方法的研究,用于识别和定量食品样品中的杂环胺,包括 3,4-二甲基-2-硝基-3H-咪唑并[4,5-f]喹喔啉 (Jinap et al., 2019).

安全和危害

The safety and hazards of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, a related compound, MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer6.

未来方向

The future directions of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, it is noted that this compound is a versatile material used in scientific research and has potential applications in drug discovery and the synthesis of novel organic compounds8.

属性

IUPAC Name |

3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRHRJQXADPVJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157594 |

Source

|

| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | |

CAS RN |

132461-40-6 |

Source

|

| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)